Z-Arg(Tos)-OH.CHA

Overview

Description

Z-Arg(Tos)-OH is a chemical compound that has gained increasing interest across various fields of research and industry. It has a molecular formula of C21H26N4O6S and a molecular weight of 462.52 g/mol .

Molecular Structure Analysis

The molecular structure of Z-Arg(Tos)-OH is complex, with a linear structure formula . The InChI Key is BHQRCFPZYISVMF-SFHVURJKSA-N .Chemical Reactions Analysis

A study on Z-Arg-OH reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . This is opposite to the traditional opinion .Physical And Chemical Properties Analysis

Z-Arg(Tos)-OH has a molecular weight of 462.53 . It is stored in a freezer .Scientific Research Applications

Protease Activity Studies

Z-Arg(Tos)-OH.CHA: is often used in the study of protease activity. Proteases are enzymes that break down proteins, and Z-Arg(Tos)-OH.CHA can serve as a substrate to measure the specificity and activity of these enzymes. For example, it has been noted that Z-Arg-Arg is more specific for stem enzymes .

Anticancer Research

In the field of oncology, Z-Arg(Tos)-OH.CHA may be utilized to investigate the molecular mechanisms of anticancer agents. It can help in understanding how certain compounds, like bromelain, show a preference for specific substrates, which could lead to the development of targeted cancer therapies .

Safety and Hazards

Z-Arg(Tos)-OH should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Skin should be washed thoroughly after handling. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn .

Mechanism of Action

Target of Action

Z-Arg(Tos)-OH.CHA is a complex compound that primarily targets the carboxyl group . The carboxyl group plays a crucial role in various biochemical reactions, serving as an active site for many enzymes and proteins.

Mode of Action

The compound interacts with its targets through the activation of the carboxyl group . This interaction results in changes at the molecular level, affecting the structure and function of the targeted enzymes and proteins.

Biochemical Pathways

The exact biochemical pathways affected by Z-Arg(Tos)-OHIt is known that the compound plays a role in intracellular protein degradation . This process is crucial for maintaining cellular homeostasis and function.

Pharmacokinetics

The pharmacokinetics of Z-Arg(Tos)-OHThe compound’s molecular weight of 46253 suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Z-Arg(Tos)-OH.CHA’s action are largely dependent on the specific enzymes and proteins it targets. By activating the carboxyl group, the compound can influence the function of these targets, potentially leading to changes in cellular processes such as protein degradation .

properties

IUPAC Name |

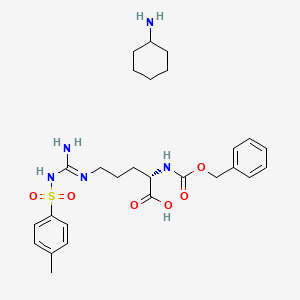

(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKHVXZAVBGSA-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Arg(Tos)-OH.CHA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.